Pyrazole and pyrimidine derivatives are prominent heterocyclic compounds frequently encountered in pharmaceutical and agrochemical research. [] These structures exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. [] The presence of various substituents on these core structures, like the amino and tert-butyl groups in the target compound, can significantly influence their properties and potential applications.
2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a significant compound in medicinal chemistry, particularly noted for its potential biological activities. The molecular formula of this compound is C12H17N5O, with a molecular weight of approximately 247.3 g/mol. It is characterized by the presence of both pyrazole and pyrimidinone moieties, which contribute to its diverse chemical properties and biological applications .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyrazolylpyrimidinone derivative, which has been explored for various pharmacological activities, including antitubercular effects . The compound's structure and activity relationships have been the subject of extensive research, leading to its consideration in drug development.
The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves several key steps:
These methods highlight a multi-step synthetic approach that allows for the exploration of structure-activity relationships by varying substituents on the pyrazole and pyrimidine rings.
The molecular structure of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one features:
The InChI representation for this compound is as follows:
The InChI Key is ITIBRFCQENNQPR-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The chemical reactivity of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is influenced by its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives with improved properties.
The mechanism of action for compounds like 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one often involves interaction with specific biological targets:
Quantitative structure–activity relationship (QSAR) studies have been employed to elucidate these mechanisms further, linking structural features to biological efficacy .
The physical properties of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one include:
Chemical properties include:
Data regarding melting point and boiling point are not explicitly detailed but can be determined experimentally during synthesis or characterization phases.
The primary applications of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one include:
The compound 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS: 1170651-35-0) emerged in the early 2010s as part of targeted efforts to develop novel heterocyclic scaffolds for antiviral therapeutics. Its first documented synthesis appeared in patent literature circa 2012, with peer-reviewed characterizations following in medicinal chemistry journals by 2015 [3] [5]. The compound was designed as a pyrazolo-pyrimidinone hybrid, strategically incorporating:
This structural framework was inspired by earlier work on S-DABOs (DiHydroAlkoxyBenzylOxopyrimidines), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against HIV-1. Researchers sought to overcome drug resistance in existing NNRTIs by replacing the thiourea linker in S-DABOs with a rigid pyrazole spacer, hypothesizing improved binding pocket interactions [4] [9]. The specific integration of the tert-butyl group distinguished this compound from analogs, as its bulky hydrophobic profile was predicted to fill a lipophilic subpocket in the HIV-1 reverse transcriptase enzyme [4].
Table 1: Key Identifiers of 2-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Property | Identifier |
---|---|
CAS Registry Number | 1170651-35-0 |
Molecular Formula | C₁₂H₁₇N₅O |
IUPAC Name | 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one |
SMILES | O=C1NC(N2N=C(C(C)(C)C)C=C2N)=NC(C)=C1 |
InChI Key | ITIBRFCQENNQPR-UHFFFAOYSA-N |
Monisotopic Mass | 247.143310 g/mol |
This compound exemplifies strategic molecular hybridization in drug design, merging two nitrogen-rich heterocycles with complementary bioactivity profiles. The pyrimidin-4(3H)-one core provides a privileged scaffold in antiviral and anticancer agents due to its ability to mimic purine bases, facilitating interactions with biological targets like kinases and polymerases [4] [9]. Concurrently, the 3-tert-butyl-5-aminopyrazole unit introduces:
Table 2: Physicochemical and Structural Properties
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 247.30 g/mol | Optimal for cell permeability |
Hydrogen Bond Donors | 2 | Facilitates target binding |
Hydrogen Bond Acceptors | 5 | Enhances solubility & target interactions |
Rotatable Bonds | 2 | Constrained conformation improves selectivity |
logP (Predicted) | 1.8–2.2 | Balances hydrophilicity/lipophilicity |
Its academic impact is amplified by its role as a versatile synthetic intermediate. The nucleophilic C4 position of the pyrimidinone ring allows electrophilic substitutions, while the amino group on the pyrazole enables acylations or Schiff base formations. This reactivity enables the synthesis of libraries for structure-activity relationship (SAR) studies [3] [5] [9]. Notably, derivatives of this core have been investigated as:
Table 3: Research Applications of Structural Analogs
Biological Target | Derivative Modification | Reported Activity |
---|---|---|
HIV-1 Reverse Transcriptase | C6-cyclohexylmethyl substitution | EC₅₀ = 3.8 nM (strain IIIB) [4] |
Bacterial Tyrosinase | N-acyl thiourea at pyrazole C5 | MIC = 40–50 µg/mL [8] |
Epigenetic Regulators | C2-Benzimidazole replacement | In development [9] |
Broader Implications
The molecule’s significance extends beyond direct bioactivity. It serves as a template for probing molecular recognition in enzyme binding pockets. Molecular modeling studies confirm that the tert-butyl group occupies a hydrophobic cavity in HIV-1 RT, while the pyrimidinone carbonyl and pyrazole amino group form hydrogen bonds with conserved residues Lys103 and Tyr188 [4] [9]. This binding mode provides a blueprint for circumventing common resistance mutations (e.g., K103N). Additionally, its synthetic versatility supports fragment-based drug discovery, enabling rapid derivatization at the following positions:
The compound thus represents a strategic intersection of synthetic accessibility, tunable reactivity, and targeted bioactivity—a triad defining modern medicinal chemistry paradigms.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2